molecular formula C20H21N3O3 B7551162 2-(1,4-dioxo-3H-phthalazin-2-yl)-N-ethyl-N-(2-phenylethyl)acetamide

2-(1,4-dioxo-3H-phthalazin-2-yl)-N-ethyl-N-(2-phenylethyl)acetamide

Cat. No. B7551162
M. Wt: 351.4 g/mol
InChI Key: OTILRJMQVAONGS-UHFFFAOYSA-N
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Description

2-(1,4-dioxo-3H-phthalazin-2-yl)-N-ethyl-N-(2-phenylethyl)acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known to have a variety of biochemical and physiological effects, and has been shown to have potential uses in a range of different fields.

Mechanism of Action

The mechanism of action of 2-(1,4-dioxo-3H-phthalazin-2-yl)-N-ethyl-N-(2-phenylethyl)acetamide is not fully understood, but it is thought to be related to its ability to modulate the activity of certain neurotransmitters in the brain. Specifically, this compound has been shown to affect the activity of glutamate and GABA receptors, which are involved in a wide range of different physiological processes.
Biochemical and Physiological Effects:
2-(1,4-dioxo-3H-phthalazin-2-yl)-N-ethyl-N-(2-phenylethyl)acetamide has a variety of biochemical and physiological effects, including the ability to modulate neurotransmitter activity, enhance cognitive function, and reduce anxiety and depression. This compound has also been shown to have potential anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(1,4-dioxo-3H-phthalazin-2-yl)-N-ethyl-N-(2-phenylethyl)acetamide in lab experiments is its ability to modulate the activity of specific neurotransmitters in the brain. This makes it a valuable tool for studying the function of these neurotransmitters and their role in different physiological processes. However, there are also some limitations to using this compound in lab experiments, including the fact that it can be difficult to synthesize and that it may have potential side effects that need to be carefully monitored.

Future Directions

There are a number of potential future directions for research on 2-(1,4-dioxo-3H-phthalazin-2-yl)-N-ethyl-N-(2-phenylethyl)acetamide. One area of research that is particularly promising is the development of new drugs that are based on this compound. These drugs could potentially be used to treat a range of different neurological and psychiatric disorders, including anxiety, depression, and schizophrenia. Another potential direction for research is the development of new methods for synthesizing this compound, which could make it more accessible for use in lab experiments. Finally, there is also potential for research on the potential side effects of this compound and ways to mitigate these effects in order to make it a safer and more effective tool for scientific research.

Synthesis Methods

The synthesis of 2-(1,4-dioxo-3H-phthalazin-2-yl)-N-ethyl-N-(2-phenylethyl)acetamide is a complex process that typically involves multiple steps. One common method for synthesizing this compound involves the reaction of phthalic anhydride with ethylamine to form 2-aminobenzoic acid. This compound is then reacted with N-phenylethylamine to form the final product.

Scientific Research Applications

2-(1,4-dioxo-3H-phthalazin-2-yl)-N-ethyl-N-(2-phenylethyl)acetamide has been studied extensively for its potential applications in scientific research. One area of research where this compound has shown promise is in the field of neuroscience, where it has been shown to have potential as a tool for studying the function of certain neurotransmitters in the brain.

properties

IUPAC Name

2-(1,4-dioxo-3H-phthalazin-2-yl)-N-ethyl-N-(2-phenylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-2-22(13-12-15-8-4-3-5-9-15)18(24)14-23-20(26)17-11-7-6-10-16(17)19(25)21-23/h3-11H,2,12-14H2,1H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTILRJMQVAONGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC1=CC=CC=C1)C(=O)CN2C(=O)C3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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